molecular formula C7H10Cl2N2O2S B6215618 4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride CAS No. 2742659-43-2

4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride

Cat. No. B6215618
CAS RN: 2742659-43-2
M. Wt: 257.1
InChI Key:
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Description

4-(Aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride (AMCBH) is a synthetic compound widely used in the field of scientific research. AMCBH is a sulfonamide derivative with a variety of applications in the laboratory. It is an important tool for scientists in various fields, such as biochemistry, pharmacology, and molecular biology.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride is not fully understood. However, it is believed that the compound is able to inhibit the activity of certain enzymes, such as proteases and kinases. In addition, it is believed to interact with certain proteins, such as receptors and ion channels, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride are not fully understood. However, it is believed to have a variety of effects on the body, including anti-inflammatory, anti-bacterial, and anti-tumor effects. In addition, it is believed to have a role in the regulation of gene expression and cell growth.

Advantages and Limitations for Lab Experiments

4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is readily available. In addition, it is relatively stable and does not require special storage conditions.
However, there are also some limitations to using 4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride in laboratory experiments. It is a relatively toxic compound and should be handled with care. In addition, it has a relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several potential future directions for research involving 4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride. One potential direction is to further investigate the biochemical and physiological effects of the compound. In addition, further research could be conducted to explore the potential applications of 4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride in the development of new drugs. Another potential direction is to investigate the potential of 4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride as a tool for gene therapy. Finally, further research could be conducted to explore the potential of 4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride as a tool for the diagnosis and treatment of various diseases.

Synthesis Methods

4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride is synthesized by a method known as the “Ziegler-Natta” reaction. In this method, a mixture of 4-chlorobenzene-1-sulfonamide and aqueous hydrochloric acid is heated to a temperature of 180°C in an autoclave. At this temperature, the chlorobenzene ring is opened and the sulfonamide group is hydrolyzed to form 4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride.

Scientific Research Applications

4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research. It is used as a reagent in various biochemical and molecular biology experiments, such as the preparation of DNA probes and the detection of gene expression. It is also used in the synthesis of various compounds, such as peptides, proteins, and nucleic acids. In addition, it is used in the synthesis of various drugs, such as antibiotics and anti-cancer drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride involves the reaction of 3-chlorobenzenesulfonamide with formaldehyde and ammonium chloride in the presence of hydrochloric acid.", "Starting Materials": [ "3-chlorobenzenesulfonamide", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-chlorobenzenesulfonamide in hydrochloric acid, formaldehyde and ammonium chloride are added.", "The reaction mixture is heated under reflux for several hours.", "The resulting product is then filtered and washed with water.", "The product is then recrystallized from water to obtain 4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride." ] }

CAS RN

2742659-43-2

Molecular Formula

C7H10Cl2N2O2S

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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